Detection Sensitivity by Validated LC Method
A validated reverse-phase liquid chromatography method for bisacodyl in dosage forms also determines its degradation products monoacetyl bisacodyl and desacetyl bisacodyl. The method achieves a detection sensitivity as low as 0.015 μg for desacetyl bisacodyl, enabling precise quantification of trace-level impurities or degradation products in pharmaceutical formulations [1]. This establishes a validated analytical benchmark for assessing the presence of this compound in stability studies.
| Evidence Dimension | Limit of detection (LOD) by HPLC-UV |
|---|---|
| Target Compound Data | 0.015 μg (detection limit for desacetyl bisacodyl) |
| Comparator Or Baseline | Bisacodyl LOD: 0.015 μg (same method); Monoacetyl bisacodyl LOD: 0.015 μg |
| Quantified Difference | Equivalent detection sensitivity across all three species (bisacodyl, monoacetyl bisacodyl, desacetyl bisacodyl) |
| Conditions | Reverse-phase HPLC with UV detection at 254 nm; μBondapak C18 column; acetonitrile:acetate buffer mobile phase |
Why This Matters
This validated sensitivity enables accurate quantification of desacetyl bisacodyl as an impurity or degradation marker in bisacodyl drug products, directly supporting regulatory compliance (ICH Q3A/Q3B) and stability-indicating method development.
- [1] Metwally, F. H., Abdelkawy, M., & Naguib, I. A. (2007). Development and Validation of Three Stability-Indicating Methods for Determination of Bisacodyl in Pure Form and Pharmaceutical Preparations. Journal of AOAC International, 90(1), 113–127. View Source
